molecular formula C21H23N3O5S B2662972 Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924109-73-9

Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2662972
M. Wt: 429.49
InChI Key: GJOGJQOLCDBBLZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxycarbonyl group , a pyrimidine ring, and an isopropylthio group . These functional groups could potentially participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a methoxycarbonyl group . The presence of these groups can significantly influence the compound’s chemical behavior and reactivity.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the methoxycarbonyl group could potentially undergo reactions typical of esters, such as hydrolysis .

Scientific Research Applications

Synthesis and Reactions

Compounds closely related to the specified chemical have been the subject of extensive study in the field of organic chemistry, particularly in the synthesis of Biginelli compounds and their derivatives. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds with potential applications in drug development and materials science. For instance, Kappe and Roschger (1989) explored various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), demonstrating methods for the preparation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions, offering pathways for generating new molecules with potential pharmacological activities (Kappe & Roschger, 1989).

Antimicrobial Evaluation

Shastri and Post (2019) reported on the synthesis and antimicrobial evaluation of novel dihydropyrimidine derivatives, showcasing the antimicrobial potential of these compounds. Such studies indicate that derivatives of dihydropyrimidines, like the specified chemical compound, could be explored for their antimicrobial properties, potentially leading to the development of new antimicrobial agents (Shastri & Post, 2019).

Acaricidal Activity

Hao et al. (2020) designed and synthesized phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, demonstrating significant acaricidal activity. This suggests that the chemical structure of interest could be modified or serve as a scaffold for developing compounds targeting agricultural pests, contributing to the development of novel acaricides with improved efficacy and safety profiles (Hao, Cai, Cao, & Du, 2020).

properties

IUPAC Name

methyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propan-2-ylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-10(2)30-21-23-17-16(18(25)24-21)15(14(11(3)22-17)20(27)29-5)12-6-8-13(9-7-12)19(26)28-4/h6-10,15H,1-5H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGJQOLCDBBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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